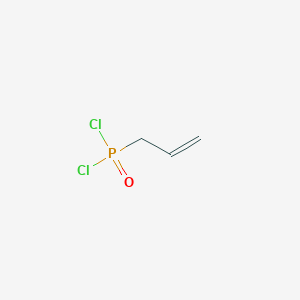

Allylphosphonic dichloride

説明

Allylphosphonic dichloride is an organophosphorus compound with the molecular formula C₃H₅Cl₂OP and a molecular weight of 158.951. It is characterized by the presence of a phosphorus atom bonded to two chlorine atoms, an oxygen atom, and an allyl group (a three-carbon chain with a double bond). This compound is known for its reactivity and is used in various chemical synthesis processes .

準備方法

Synthetic Routes and Reaction Conditions: Allylphosphonic dichloride can be synthesized through the reaction of phosphorus trichloride with allyl alcohol. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure the desired product is obtained. The general reaction is as follows:

PCl3+C3H5OH→C3H5PCl2O+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus trichloride and allyl alcohol are combined under optimized conditions. The process may include steps to purify the product and remove any by-products or impurities .

Types of Reactions:

Substitution Reactions: this compound undergoes substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: The compound can be oxidized to form phosphonic acids or phosphonates.

Addition Reactions: The double bond in the allyl group can participate in addition reactions with various electrophiles.

Common Reagents and Conditions:

Substitution: Reagents like amines or alcohols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Addition: Electrophiles like halogens or hydrogen halides.

Major Products:

Substitution: Formation of phosphonamides, phosphonates, or phosphonothioates.

Oxidation: Formation of phosphonic acids.

Addition: Formation of halogenated or hydrogenated derivatives.

科学的研究の応用

Chemical Synthesis

Building Block for Organophosphorus Compounds:

Allylphosphonic dichloride serves as a crucial intermediate in the synthesis of more complex organophosphorus compounds. Its unique structure allows for various chemical transformations, making it a versatile building block in organic synthesis.

Synthetic Routes:

- Phosphonylation Reactions: this compound can undergo nucleophilic substitution reactions to form phosphonates, which are valuable in the development of pharmaceuticals and agrochemicals.

- Formation of Cyclic Compounds: The compound can participate in ring-closing metathesis (RCM), leading to the synthesis of cyclic phosphonates that are structurally similar to carbohydrates but incorporate phosphorus.

Biological Applications

Development of Bioactive Molecules:

Allylphosphonic derivatives are explored for their potential as bioactive agents, particularly in drug development targeting bone diseases. The phosphonate group exhibits high affinity for calcium ions, enhancing bone-targeting capabilities .

Ligand in Coordination Chemistry:

The compound is utilized as a ligand in coordination complexes, facilitating the development of metal-based therapeutics and diagnostic agents. For instance, lanthanide complexes featuring phosphonic acids show promise in nuclear magnetic resonance imaging (MRI) due to their luminescent properties .

Material Science

Polymer Modifications:

In materials science, allylphosphonic derivatives can be integrated into polymer matrices to improve properties such as flame retardancy, adhesion, and biocompatibility. These modifications are particularly beneficial for applications in coatings and biomedical devices .

Surface Functionalization:

Phosphonic acids derived from this compound are effective in modifying surfaces of metals and ceramics to enhance biocompatibility and reduce bacterial adhesion, making them suitable for medical implants .

Case Studies

作用機序

The mechanism of action of allylphosphonic dichloride involves its reactivity with nucleophiles and electrophiles. The phosphorus-chlorine bonds are susceptible to nucleophilic attack, leading to substitution reactions. The allyl group can undergo addition reactions due to the presence of the double bond. These reactions enable the compound to modify other molecules and form new chemical bonds .

類似化合物との比較

Phenylphosphonic dichloride: Similar structure but with a phenyl group instead of an allyl group.

Methylphosphonic dichloride: Contains a methyl group instead of an allyl group.

Ethylphosphonic dichloride: Contains an ethyl group instead of an allyl group.

Uniqueness: Allylphosphonic dichloride is unique due to the presence of the allyl group, which imparts different reactivity compared to its phenyl, methyl, and ethyl counterparts. The double bond in the allyl group allows for additional types of reactions, such as addition reactions, which are not possible with the other compounds .

生物活性

Allylphosphonic dichloride (APDC) is a phosphorus-containing compound that has garnered interest in various fields, particularly due to its potential biological activities. This article explores the biological activity of APDC, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound is characterized by its phosphorus atom bonded to two chlorine atoms and an allyl group. The general structure can be represented as follows:

The synthesis of APDC typically involves the reaction of allyl alcohol with phosphorus oxychloride or phosphorus pentachloride, leading to the formation of dichlorides. This method is efficient and allows for the production of high-purity compounds suitable for further chemical modifications.

Antimicrobial Properties

Research indicates that phosphonic acids and their derivatives, including allylphosphonic compounds, exhibit notable antimicrobial properties. For instance, studies have shown that phosphonic acids can inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways . APDC's biological activity is hypothesized to stem from its ability to mimic phosphate groups, which are crucial for various biochemical processes.

Enzyme Inhibition

APDC has been investigated for its potential as an enzyme inhibitor. Phosphonates are known to inhibit enzymes such as acetylcholinesterase and certain proteases by mimicking the transition state of substrates. This inhibition can lead to significant biological effects, including neurotoxicity and anti-cancer properties .

Case Studies and Research Findings

- Anticancer Activity : In a study examining the synthesis of phosphonamidates from phosphonic dichlorides, it was found that certain derivatives exhibited anticancer activity through the inhibition of matrix metalloproteinases (MMPs). MMPs play a crucial role in tumor metastasis, and their inhibition could potentially reduce cancer spread .

- Synthesis of Bioactive Compounds : A notable application of APDC is in the synthesis of chiral phosphonates, which have shown promise in drug development. The enantioselective synthesis routes allow for the creation of compounds with specific biological activities tailored for therapeutic use .

- Bioceramic Applications : Research has explored the use of allylphosphonic acid derivatives in modifying bioceramics to enhance their bonding with polymer matrices. This modification improves the mechanical properties and biocompatibility of materials used in medical implants .

Data Table: Biological Activities of this compound

特性

IUPAC Name |

3-dichlorophosphorylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2OP/c1-2-3-7(4,5)6/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHAMOYJECKDMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164384 | |

| Record name | Allylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1498-47-1 | |

| Record name | P-2-Propen-1-ylphosphonic dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1498-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylphosphonic dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。